[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine
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Description
“[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine” and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They are often used in medicinal chemistry applications .
Synthesis Analysis
The synthesis of “[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine” involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign is performed at both the endocyclic amide nitrogen and the ester functionality . This allows for the exploration of the reaction scope and the introduction of functional groups on this structural template .Molecular Structure Analysis
The molecular structure of “[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine” is complex and versatile, making it an important structural template for the design and synthesis of novel biologically relevant compounds .Chemical Reactions Analysis
The chemical reactions involving “[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine” include a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents .Future Directions
The future directions for “[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine” involve further optimization of the retrieved hit compounds for potential applications in drug discovery . The scaffold is considered versatile and holds potential for the design and synthesis of novel biologically relevant compounds .
properties
IUPAC Name |
triazolo[1,5-a]quinoxalin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-9-8-5-11-13-14(8)7-4-2-1-3-6(7)12-9/h1-5H,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZHBEONWXFMPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CN=NN23)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548167 |
Source
|
Record name | [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine | |
CAS RN |
111339-69-6 |
Source
|
Record name | [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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